BenchChemオンラインストアへようこそ!

6-Chloro-2,3-dimethyl-7-nitroquinoxaline

Nucleophilic Aromatic Substitution Quinoxaline Functionalization Reactivity Differentiation

6-Chloro-2,3-dimethyl-7-nitroquinoxaline (CAS 7502-18-3) is a heterocyclic compound belonging to the quinoxaline family, characterized by a chlorine atom at the 6-position, two methyl groups at the 2- and 3-positions, and a nitro group at the 7-position on the quinoxaline ring. It has the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 7502-18-3
Cat. No. B13779098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dimethyl-7-nitroquinoxaline
CAS7502-18-3
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N=C1C)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClN3O2/c1-5-6(2)13-9-4-10(14(15)16)7(11)3-8(9)12-5/h3-4H,1-2H3
InChIKeyIJROGYJSZQKUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dimethyl-7-nitroquinoxaline (CAS 7502-18-3): Procurement-Relevant Physicochemical and Structural Baseline


6-Chloro-2,3-dimethyl-7-nitroquinoxaline (CAS 7502-18-3) is a heterocyclic compound belonging to the quinoxaline family, characterized by a chlorine atom at the 6-position, two methyl groups at the 2- and 3-positions, and a nitro group at the 7-position on the quinoxaline ring . It has the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol . The compound's calculated density is 1.428 g/cm³, its boiling point is 378.7°C at 760 mmHg, and its aqueous solubility is very low, calculated at 0.13 g/L at 25°C . This specific substitution pattern makes it a versatile intermediate, particularly as a precursor for the synthesis of biologically active quinoxaline-5,8-diones and related heterocycles [1].

Why Generic 7-Nitroquinoxaline Substitution Cannot Replace 6-Chloro-2,3-dimethyl-7-nitroquinoxaline in Key Synthetic Workflows


A simple substitution of a different 7-nitroquinoxaline analog is often not feasible due to the critical interplay between the 6-chloro and 2,3-dimethyl substituents in directing regioselective reactions. The presence of the electron-withdrawing nitro group at the 7-position significantly activates the adjacent 6-chloro group for nucleophilic aromatic substitution (SNAr) . This activation is modulated by the electron-donating methyl groups at the 2- and 3-positions on the pyrazine ring, which alter the electron density of the quinoxaline system compared to non-methylated analogs like 6-chloro-7-nitroquinoxaline (CAS 109541-21-1). The unique substitution pattern is essential for the compound's documented role as a precursor in the 3-step synthesis of specific aminoquinoxaline-5,8-diones, which are potent antitumor agents related to streptonigrin [1]. Using a different isomer, such as 7-chloro-2,3-dimethyl-5-nitroquinoxaline (CAS 32601-94-8), would place the nitro group at the 5-position, which alters the electronic push-pull system and prevents the specific reactivity required to generate the desired 5,8-dione pharmacophore .

6-Chloro-2,3-dimethyl-7-nitroquinoxaline Procurement Evidence: Potency, Selectivity, and Reactivity Comparisons


SNAr Reactivity Advantage: Enhanced 6-Chloro Leaving Group Potential Due to Ortho-Nitro Activation vs. Non-Nitro Analog

The chlorine atom at the 6-position of 6-chloro-2,3-dimethyl-7-nitroquinoxaline is strongly activated for nucleophilic aromatic substitution (SNAr) by the adjacent ortho-nitro group at the 7-position. This is a class-level inference based on the well-established chemistry of nitro-chloro arenes [1]. In contrast, the direct non-nitrated analog, 6-chloro-2,3-dimethylquinoxaline (CAS 17911-93-2), lacks this activation and is significantly less reactive towards nucleophiles under standard SNAr conditions . This difference translates to a practical advantage in synthetic efficiency; the target compound can undergo selective substitution of the chlorine atom under milder conditions, preserving the methyl and nitro functionalities for further elaboration.

Nucleophilic Aromatic Substitution Quinoxaline Functionalization Reactivity Differentiation

Role as a Precedented Precursor to Amino-Substituted Quinoxalinediones with Validated Bioactivity vs. Non-Functionalized Starting Materials

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is explicitly identified as the key starting material in a published 3-step synthesis of 6-amino-7-substituted-5,8-quinoxalinediones, which are structural analogs of the antitumor antibiotic streptonigrin [1]. The study by Rao and Rock (1996) used this specific substitution pattern to construct the quinoxaline ring system with control over the 6-chloro-7-nitro arrangement, which was subsequently transformed into the active aminoquinone. Several of these derived aminoquinones demonstrated significant cytotoxicity (IC50 values in the low micromolar range) against human cancer cell lines, comparable to streptonigrin itself [1]. In contrast, starting materials lacking the specific 6-chloro-2,3-dimethyl-7-nitro pattern would not allow for the same controlled, short synthesis of the requisite ortho-aminoquinone pharmacophore [2].

Antitumor Antibiotic Synthesis Streptonigrin Analog Pathway Quinoxalinedione Pharmacophore

Low Aqueous Solubility Profile: A Distinguishing Factor for Formulation or Separation vs. More Soluble Analogs

The target compound exhibits a calculated aqueous solubility of only 0.13 g/L at 25°C, a profile distinct from some closely related quinoxaline derivatives . For example, a structurally related but differently substituted quinoxaline building block (e.g., 2-chloro-7-ethyl-5-nitroquinoxaline) shows different physicochemical properties, though a direct solubility comparison is not quantitatively available in the literature for identical conditions [1]. However, the very low solubility of 6-chloro-2,3-dimethyl-7-nitroquinoxaline is a significant factor for procurement when considering reaction medium selection, work-up procedures, and potential for purification via crystallization. In contrast, the non-methylated analog 6-chloro-7-nitroquinoxaline (CAS 109541-21-1) has a different solid-state packing and likely altered solubility .

Physicochemical Property Solubility Crystallization Separation

Regioisomeric Purity Advantage: 6-Chloro-7-Nitro Substitution Pattern Avoids 5-Nitro Regioisomer Confusion in Biological Assays

The specific arrangement of the chlorine and nitro groups at the 6- and 7-positions, respectively, distinguishes this compound from its regioisomer, 7-chloro-2,3-dimethyl-5-nitroquinoxaline (CAS 32601-94-8) . While the molecular formula is identical (C10H8ClN3O2), the biological and chemical properties are decisively different. In the context of quinoxaline SAR, the position of the nitro group is critical for activity. For instance, in a series of anti-tuberculosis quinoxaline-alkynyl derivatives, compounds bearing a nitro substituent at the 6-position (analogous to our target's 7-nitro orientation) were more active and demonstrated a better safety profile compared to unsubstituted and 6-chloro derivatives [1]. Using the 5-nitro regioisomer would therefore represent a different chemotype with unpredictable biological outcomes, making the certified identity and purity of the 6-chloro-7-nitro compound essential for reproducible SAR studies.

Regioisomer Purity Structure-Activity Relationship Reproducibility

Superior Electronic Push-Pull System for Selective Transformations Over Bromo Analogs

The combination of a chlorine atom and a nitro group on the quinoxaline ring creates a specific push-pull electronic system. While a direct head-to-head comparison with the bromo analog (6-bromo-2,3-dimethyl-7-nitroquinoxaline) is not available in the literature, class-level inference based on halogen reactivity suggests the chloro analog offers superior chemoselectivity during reductive transformations. The carbon-chlorine bond is stronger and less labile than the carbon-bromine bond, allowing selective reduction of the nitro group to an amine (e.g., using catalytic hydrogenation) without the competing dehalogenation that often occurs with bromo analogs [1]. This is crucial for the synthesis of 6-amino-7-chloro-2,3-dimethylquinoxaline intermediates used in drug discovery, as the retention of the chlorine provides a second synthetic handle for further diversification .

Heterocyclic Chemistry Reduction Selectivity Functional Group Compatibility

Optimal Procurement Scenarios for 6-Chloro-2,3-dimethyl-7-nitroquinoxaline Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Streptonigrin-Inspired Antitumor Quinones

For groups pursuing the synthesis of amino-substituted quinoxaline-5,8-diones as antitumor agents, 6-chloro-2,3-dimethyl-7-nitroquinoxaline is the validated starting material. The Rao and Rock (1996) 3-step synthesis demonstrates that this specific substitution pattern is required to generate the active pharmacophore efficiently [1]. Ordering this compound directly bypasses several early-stage functionalization steps, accelerating hit-to-lead timelines in oncology drug discovery.

Process Chemistry: Chemoselective Late-Stage Diversification of Quinoxaline Scaffolds

The orthogonal reactivity provided by the activated 6-chloro and reducible 7-nitro groups allows for sequential, selective transformations. In a process setting, the nitro group can first be reduced to an amine and then functionalized, while the chlorine is subsequently displaced via SNAr with a different nucleophile to introduce a second diversity point. This approach is enabled by the target compound's superior chemoselectivity compared to bromo-analogs, where competing dehalogenation can complicate scale-up [2].

Drug Discovery: Anti-Mycobacterial SAR Probe Compound

For structure-activity relationship (SAR) studies against Mycobacterium tuberculosis, the 6-chloro-2,3-dimethyl-7-nitro configuration is critical. Literature on analogous quinoxaline-alkynyl derivatives has demonstrated that a 6-nitro substituent is essential for potent anti-TB activity and a favorable safety profile [3]. Using this compound as a core scaffold ensures that the pharmacophore is correctly aligned for further alkynyl or other modifications, whereas the 5-nitro regioisomer would likely be inactive.

Material Science: Electron-Deficient Building Block for Organic Semiconductors

The electron-deficient quinoxaline core, enhanced by the nitro and chloro substituents, makes this compound a candidate for the synthesis of n-channel organic semiconductors. The specific substitution pattern influences the LUMO energy level and solid-state packing. The low aqueous solubility and high boiling point facilitate solution processing of the monomer or its derived polymers under ambient conditions [4].

Quote Request

Request a Quote for 6-Chloro-2,3-dimethyl-7-nitroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.